P-Menth-1-en-9-yl acetate

Description

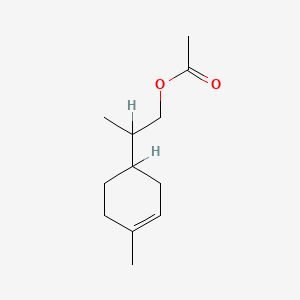

Structure

3D Structure

Properties

CAS No. |

28839-13-6 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propyl acetate |

InChI |

InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,10,12H,5-8H2,1-3H3 |

InChI Key |

QUHIXSUMNSRNNP-UHFFFAOYSA-N |

SMILES |

CC1=CCC(CC1)C(C)COC(=O)C |

Canonical SMILES |

CC1=CCC(CC1)C(C)COC(=O)C |

density |

0.931-0.937 |

Other CAS No. |

28839-13-6 |

physical_description |

Colourless liquid; Warm herbaceous, spicy odou |

solubility |

Insoluble in water; soluble in organic solvents and oils Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of P Menth 1 En 9 Yl Acetate

Distribution in Botanical Species and Essential Oils

The occurrence of p-menth-1-en-9-yl acetate (B1210297) is documented in a variety of plant species, particularly within the Citrus genus and in aromatic herbs like dill.

P-Menth-1-en-9-yl acetate has been identified as a volatile constituent in the essential oils of several Citrus species. Research has confirmed its presence in the peel oil of Citrus tamurana Hort. ex Tanaka, commonly known as Hyuganatsu. scispace.comnist.gov It has also been detected in the essential oils of kumquat (Fortunella japonica) and other lemon varieties, contributing to their complex aromatic profiles. nih.govfptt.ru The distribution within the Citrus genus highlights the shared biosynthetic capabilities among these related species for producing p-menthane (B155814) derivatives. nih.gov

Table 1: Botanical Distribution of this compound in Selected Species

| Botanical Species | Common Name | Plant Part |

| Citrus tamurana | Hyuganatsu | Peel |

| Anethum graveolens L. | Dill | Aerial Parts |

| Citrus spp. | Lemon | Fruit/Peel |

| Fortunella japonica | Kumquat | Fruit |

Association with Dill Ether and Related Plant Constituents

A significant association has been noted between this compound and dill ether, particularly in the essential oil of dill (Anethum graveolens L.). cabidigitallibrary.org In the essential oil extracted from the aerial parts of the dill plant, these two compounds often co-occur, with their relative concentrations changing as the plant material dries. cabidigitallibrary.org The structural relationship between them is close, and research has demonstrated that (8S)-(−)-p-mentha-1,3-dien-9-yl acetate can be chemically synthesized from dill ether. researchgate.net This connection underscores a likely shared or sequential biosynthetic origin within the plant's metabolic pathways.

Enzymatic and Microbial Biotransformations in Terpene Biosynthesis

The biosynthesis of monoterpene esters like this compound is a multi-step process involving a series of enzymatic reactions. While plant-native pathways are the primary source, the metabolic capabilities of microorganisms are increasingly being explored for producing these and other valuable terpenoids. reseaprojournals.comreseaprojournals.com Biotransformation, using whole microbial cells or isolated enzymes, offers a powerful tool for creating novel or rare compounds from abundant precursors. nih.govnih.gov

A wide range of microorganisms, including bacteria, fungi, and yeasts, are capable of metabolizing monoterpenes. nih.govmdpi.comresearchgate.net These microbes can serve as biocatalysts, performing specific and often stereoselective reactions such as hydroxylation, oxidation, reduction, and esterification on the monoterpene skeleton. nih.govtandfonline.com This metabolic activity is often part of the microorganism's detoxification process or a way to utilize the terpenes as a carbon and energy source. nih.gov The pharmaceutical, food, and cosmetic industries have shown significant interest in these microbial transformations as a sustainable method to produce complex and biologically active terpenoids. reseaprojournals.comresearchgate.net

Limonene (B3431351), a ubiquitous monoterpene with a p-menthadiene structure, is a common starting material for microbial biotransformations. core.ac.uk Its structural similarity to this compound makes its metabolic fate particularly relevant. Microorganisms can introduce oxygen into the limonene molecule in a highly specific manner. For example, various bacterial and fungal strains can hydroxylate limonene at different positions to produce valuable alcohols like perillyl alcohol, α-terpineol, and various diols. mdpi.comcore.ac.ukbionorte.org.br

The general pathway to a monoterpene acetate begins with the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These are condensed to form the C10 precursor geranyl diphosphate (GPP), the parent molecule for most monoterpenes. researchgate.net A terpene synthase enzyme then cyclizes GPP to form the p-menthane skeleton. Subsequent modifications, such as hydroxylation by a monooxygenase followed by acetylation by an acetyltransferase, would yield this compound from its alcohol precursor, p-menth-1-en-9-ol (B100243).

Table 2: Examples of Microbial Biotransformation of Limonene

| Microorganism | Precursor | Major Product(s) | Reference(s) |

| Pseudomonas putida | Limonene | Perillic acid, Perillyl alcohol | mdpi.com |

| Fusarium oxysporum | Limonene | α-Terpineol | mdpi.com |

| Aspergillus cellulosae | (R)-(+)-Limonene | (+)-Limonene-1,2-trans-diol, (+)-Isopiperitenone, (+)-Perillyl alcohol | mdpi.com |

| Pestalotiopsis mangiferae | Limonene | Limonene-1,2-diol | bionorte.org.br |

Investigation of Metabolic Intermediates and Enzymes Involved

The biosynthesis and biotransformation of monoterpenes involve a cascade of specific enzymes and the formation of various metabolic intermediates. nih.gov

Metabolic Intermediates: The pathway from a simple monoterpene hydrocarbon to an acetate ester involves several key intermediates. Following the initial formation of the p-menthane ring, allylic hydroxylation often occurs, creating a monoterpene alcohol (a monoterpenol). mdpi.com In the case of this compound, the key intermediate is p-menth-1-en-9-ol. Other potential intermediates in related pathways include aldehydes and diols, such as limonene-1,2-diol. mdpi.combionorte.org.brlookchem.com

Enzymes Involved: Several classes of enzymes are crucial for these transformations.

Terpene Synthases (TPS): These enzymes catalyze the initial and often rate-limiting step, converting GPP into the cyclic monoterpene backbone. researchgate.net

Cytochrome P450 Monooxygenases: This superfamily of enzymes is frequently responsible for the hydroxylation of the terpene skeleton, introducing the hydroxyl group necessary for subsequent esterification. nih.gov

Dehydrogenases: Alcohol and aldehyde dehydrogenases can further oxidize the molecule if the pathway proceeds towards acids or ketones. mdpi.com

Acyltransferases: The final step in forming an ester like this compound is catalyzed by an acyltransferase, specifically an acetyl-CoA-dependent acetyltransferase. nih.gov This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of the monoterpenol precursor. researchgate.netnih.gov Research on peppermint has detailed a similar enzyme responsible for the synthesis of menthyl acetate from menthol (B31143). nih.gov

Chemical Synthesis and Derivatization Strategies for P Menth 1 En 9 Yl Acetate

Total Synthesis Methodologies

Total synthesis approaches aim to construct the p-menthane (B155814) skeleton and introduce the required functional groups with precision. These methods often begin with readily available terpenoid precursors from the chiral pool.

Conventional synthesis of p-menth-1-en-9-ol (B100243) isomers, the direct precursors to p-menth-1-en-9-yl acetate (B1210297), frequently employs limonene (B3431351) as a starting material due to its commercial availability in both enantiomeric forms. cnr.it One established method involves the hydroalumination or hydroboration of the exocyclic C(8)=C(9) double bond of limonene. cnr.it This reaction is followed by an oxidation step, typically with hydrogen peroxide and a base, to yield the desired p-menth-1-en-9-ol. While this pathway demonstrates high regioselectivity for the terminal carbon of the double bond, it suffers from poor diastereoselectivity, resulting in a mixture of enantiopure diastereoisomers that are challenging to separate. cnr.it

Another pathway commences with the conversion of limonene enantiomers into the corresponding p-mentha-1,8-dien-9-al isomers. cnr.it Chemical reduction of these aldehydes, for instance with sodium borohydride, produces a mixture of the enantiopure diastereoisomeric alcohols. cnr.it

| Pathway | Starting Material | Key Reactions | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Hydroboration/Oxidation | Limonene | 1. Hydroboration or Hydroalumination 2. Oxidation | High regioselectivity; low or no diastereoselectivity. | cnr.it |

| Aldehyde Reduction | p-Mentha-1,8-dien-9-al (from Limonene) | Chemical Reduction (e.g., NaBH4) | Produces a mixture of enantiopure diastereoisomers. | cnr.it |

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. rsc.org This approach has been successfully applied to the synthesis of p-menth-1-en-9-ol isomers, offering a significant advantage in stereochemical control over purely chemical methods. cnr.it

Achieving regioselective and diastereoselective control is paramount in the synthesis of complex molecules like p-menth-1-en-9-yl acetate.

Regioselectivity : The hydroboration of limonene is a classic example of achieving high regioselectivity, as the boron atom adds preferentially to the less sterically hindered C(9) position of the C(8)=C(9) double bond. cnr.it In enzymatic reactions, regioselectivity can also be exceptionally high. For instance, lipase-PS-mediated acetylation of certain p-menthane diols occurs with complete regioselectivity, targeting only the primary hydroxyl group. mdpi.com

Diastereoselectivity : While conventional chemical reductions of the p-mentha-1,8-dien-9-al intermediate show poor diastereoselectivity, the biocatalytic reduction using baker's yeast is highly stereoselective, yielding predominantly one diastereomer. cnr.it This highlights the ability of enzymes to differentiate between the faces of the prochiral carbonyl group, a level of control that is difficult to achieve with simple chemical reagents.

Stereoselective Synthesis and Enantiomeric Control

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, methods for preparing enantiomerically pure isomers of this compound are of significant interest.

A comprehensive chemoenzymatic process enables the preparation of all four isomers of p-menth-1-en-9-ol in high purity. cnr.it The strategy begins with the enantiomeric forms of limonene, which sets the absolute configuration at the C4 position. cnr.itmdpi.com Subsequent chemical transformations yield mixtures of enantiopure diastereoisomers. cnr.it These mixtures are then subjected to enzymatic resolution to separate the individual diastereomers, which can be further purified through crystallization of their derivatives. cnr.itmdpi.com This combination of using a starting material from the chiral pool with a powerful enzymatic separation technique is highly effective for accessing all possible stereoisomers. cnr.it

Lipase-catalyzed kinetic resolution is a widely used and efficient method for separating enantiomers or diastereomers of chiral alcohols. nih.govpolimi.it The technique relies on the differential rate at which a lipase (B570770) enzyme acylates the different stereoisomers in a racemic or diastereomeric mixture.

In the context of p-menth-1-en-9-ol synthesis, a mixture of enantiopure diastereoisomeric alcohols was subjected to resolution using Porcine Pancreatic Lipase (PPL). cnr.itmdpi.com The acetylation was carried out using vinyl acetate as the acyl donor. mdpi.com The lipase selectively catalyzed the acetylation of one diastereomer at a much faster rate than the other, resulting in a mixture of an acetylated product (this compound) and the unreacted alcohol. mdpi.com These two compounds, now having different functional groups, can be readily separated by standard chromatographic techniques.

To enhance the purity of the separated isomers, they can be converted into crystalline derivatives, such as 3,5-dinitrobenzoyl esters. mdpi.com Fractional crystallization of these derivatives allows for the isolation of diastereomerically pure compounds, which can then be hydrolyzed back to the pure alcohols. mdpi.com This lipase-mediated resolution, combined with crystallization, is a key step in obtaining the individual enantio- and diastereomerically pure p-menth-1-en-9-ol isomers required for specific applications. cnr.it

| Enzyme | Acyl Donor | Substrate | Products after Resolution | Purification Enhancement | Reference |

|---|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Mixture of p-menth-1-en-9-ol diastereoisomers (e.g., 8a/8b) | Acetate of one diastereomer (e.g., 9a) and unreacted alcohol of the other (e.g., 8b) | Conversion to 3,5-dinitrobenzoyl esters followed by crystallization. | mdpi.com |

Diastereoisomeric Purity Enhancement Strategies

The synthesis of this compound often results in a mixture of diastereomers. Achieving high diastereoisomeric purity is crucial for specific applications, and several strategies have been developed to this end. A prominent and effective approach involves a chemoenzymatic method starting from the precursor, p-menth-1-en-9-ol.

A key strategy for enhancing the diastereoisomeric purity of p-menth-1-en-9-ol isomers involves lipase-mediated kinetic resolution. cnr.it This biocatalytic method leverages the stereoselectivity of enzymes to differentiate between diastereomers. For instance, a mixture of enantiopure diastereoisomers of p-menth-1-en-9-ol can be subjected to acetylation using an enzyme such as Porcine Pancreas Lipase (PPL). cnr.itcnr.it The enzyme selectively acetylates one diastereomer at a faster rate, allowing for the separation of the resulting acetate from the unreacted alcohol.

To further increase the diastereoisomeric excess, a subsequent chemical purification step can be employed. The separated acetate and the remaining alcohol can be converted into their corresponding 3,5-dinitrobenzoyl esters. cnr.it These crystalline derivatives often exhibit different solubilities, enabling their separation and purification through fractional crystallization. cnr.it Hydrolysis of the purified 3,5-dinitrobenzoyl esters then yields the individual, diastereomerically pure p-menth-1-en-9-ol isomers, which can be subsequently acetylated to produce diastereomerically pure this compound.

Directed Formation of Analogues and Structural Derivatives

The structural backbone of this compound serves as a versatile template for the synthesis of a variety of analogues and derivatives. These modifications can lead to compounds with diverse properties and applications.

Synthesis of Related P-Menthane Esters

Building upon the p-menthane framework, a range of other esters can be synthesized. While direct esterification from p-menth-1-en-9-ol is a straightforward approach to produce different acetate analogues, other related p-menthane esters have also been synthesized from similar precursors. For example, starting from dill ether, a structurally related p-menthane, (8S)-(−)-p-mentha-1,3-dien-9-ol can be obtained. researchgate.net This alcohol can then be treated with various acid anhydrides to yield a series of esters, including the corresponding propionate, butyrate, and valerate. researchgate.net

This demonstrates a synthetic pathway to a variety of p-menthane esters, showcasing the versatility of the p-menthane skeleton in generating a library of related compounds with potentially different sensory or biological properties.

Derivatization to Cyclic Ethers and Other Functionalized Compounds

The p-menth-1-en-9-ol precursor to this compound is also a valuable starting material for the synthesis of various functionalized compounds, most notably cyclic ethers. A significant example is the synthesis of the isomeric forms of 1-hydroxy-2,9-cineole, which are recognized as cooling agents. cnr.it

The synthesis begins with the epoxidation of p-menth-1-en-9-ol, which typically yields a mixture of diastereomeric epoxides. cnr.it Due to steric constraints, only one of these diastereomers is predisposed to undergo acid-catalyzed cyclization. cnr.it This intramolecular reaction leads to the formation of the bicyclic ether structure characteristic of the cineole framework. cnr.it Interestingly, the isolation of the epoxide mixture is not always necessary, as quenching the epoxidation reaction with sodium sulfite (B76179) can directly catalyze the cyclization. cnr.it

Furthermore, the stereoisomerically pure forms of p-menth-1,5-dien-9-ol, another related p-menthane derivative, can undergo stereospecific cyclization to produce the isomeric forms of the terpenes dill ether and epi-dill ether. researchgate.net These cyclic ethers can be further derivatized through reactions such as hydrogenation and oxidation to yield other functionalized p-menthane compounds, including p-menthan-9-oic lactones or keto-acid derivatives. researchgate.net

These examples highlight the utility of p-menthane alcohols as synthons for a range of structurally diverse molecules, expanding the chemical space accessible from this monoterpenoid scaffold.

Reactivity and Advanced Chemical Transformations of P Menth 1 En 9 Yl Acetate

Hydrolytic Transformations and Ester Cleavage Mechanisms

The ester functional group in p-menth-1-en-9-yl acetate (B1210297) is a primary site of reactivity, making the compound susceptible to hydrolysis. vulcanchem.com This reaction involves the cleavage of the ester linkage, yielding p-menth-1-en-9-ol (B100243) and acetic acid. The mechanism of this transformation is dependent on the pH of the reaction medium.

Under acidic conditions , the carbonyl oxygen of the acetate group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of p-menth-1-en-9-ol, regenerating the acid catalyst.

In alkaline conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses, expelling the p-menth-1-en-9-olate anion as the leaving group. A final protonation step yields the p-menth-1-en-9-ol.

These hydrolytic processes are fundamental in the metabolism of the compound and are also utilized in synthetic chemistry to unmask the hydroxyl group for further functionalization. inchem.org Lipase-mediated hydrolysis offers an enzymatic route for this transformation, which can achieve high enantioselectivity. whiterose.ac.ukcnr.it

Oxidative and Reductive Manipulations of the P-Menthane (B155814) Skeleton

The p-menthane skeleton of p-menth-1-en-9-yl acetate and its corresponding alcohol, p-menth-1-en-9-ol, can be modified through various oxidative and reductive reactions. These manipulations can target either the endocyclic double bond or the alkyl substituents.

Reduction of the endocyclic double bond can be achieved through catalytic hydrogenation (e.g., using H₂/Ni), which saturates the ring and converts this compound to the corresponding p-menthan-9-yl acetate. du.edu.eg This process removes the double bond's reactivity and alters the molecule's stereochemistry. The reduction of related p-menthane ketones, such as menthone, yields menthol (B31143), highlighting the common pathways for interconverting these structures. du.edu.eg

Oxidation reactions offer a route to introduce new functional groups. For instance, after hydrolysis of the acetate, the resulting primary alcohol (p-menth-1-en-9-ol) can be oxidized to the corresponding aldehyde, p-menth-1-en-9-al, and further to p-menth-1-en-9-oic acid using appropriate oxidizing agents. The double bond can be subjected to epoxidation using peroxy acids, forming an epoxide ring that can be opened to yield diols. rsc.org Oxidation of the allylic carbons (C3 and C6) can also occur, leading to the formation of enones or allylic alcohols.

Intramolecular Cyclization Reactions and Skeletal Rearrangements of Derivatives

Derivatives of the p-menthane skeleton can undergo intramolecular cyclization and skeletal rearrangements, often catalyzed by acids. These reactions can lead to the formation of complex bicyclic or rearranged monocyclic structures. A classic example within terpene chemistry is the acid-catalyzed cyclization of citronellal, which proceeds via a Prins-type reaction to form isopulegol, a precursor to menthol, or p-menthane-3,8-diols. researchgate.netresearchgate.net

While direct cyclization of this compound is not prominently documented, its derivatives can be designed to undergo such transformations. For example, the introduction of a strategically placed functional group could enable an intramolecular reaction with the double bond. These reactions often proceed through carbocationic intermediates, which are prone to rearrangements (e.g., Wagner-Meerwein shifts), leading to significant alterations of the original p-menthane framework. acs.org Such rearrangements are a hallmark of terpene chemistry and can be exploited to synthesize novel molecular architectures.

Biocatalytic Transformations by Microbial and Enzymatic Systems

Biocatalysis offers a powerful tool for the selective and stereospecific functionalization of terpenoids, including the p-menthane skeleton. nih.gov Microorganisms and isolated enzymes can perform transformations that are challenging to achieve with conventional chemical methods, often under mild conditions. researchgate.net

Microbial systems, particularly filamentous fungi and certain bacteria, are highly effective at hydroxylating non-activated carbon atoms on the p-menthane ring. nih.gov These reactions are typically catalyzed by cytochrome P450 monooxygenases. nih.gov For example, studies on related p-menthane compounds like menthol have shown that fungi can introduce hydroxyl groups at various positions, including C-7, C-8, and C-9. mdpi.com The regioselectivity of the hydroxylation is often dependent on the specific microbial strain used and the stereochemistry of the substrate. nih.govmdpi.com Fungal transformations of piperitone-derived lactones with a p-menthane system have shown hydroxylation at the inactivated methine carbon of the isopropyl group. nih.gov Similarly, biotransformation of unsaturated terpenoid lactones with a p-menthane system by fungi like Absidia cylindrospora results in allylic hydroxylation. mdpi.com

Table 1: Examples of Biocatalytic Hydroxylation on p-Menthane Skeletons

| Microorganism/Enzyme System | Substrate | Key Product(s) | Position of Hydroxylation | Reference |

| Spodoptera litura Larvae | (R)-Terpinen-4-ol | (R)-p-menth-1-ene-4,7-diol | C-7 | nih.gov |

| Spodoptera litura Larvae | (±)-α-Terpineol | p-menth-1-ene-7,8-diol | C-7 and C-8 | mdpi.comnih.gov |

| Human Liver Microsomes (CYP2A6) | (-)-Menthol | (-)-trans-p-menthane-3,8-diol | C-8 | nih.gov |

| Absidia cylindrospora | Piperitone-derived halolactones | Halohydroxylactones | Isopropyl methine carbon | nih.gov |

| Aspergillus cellulosae M-77 | (R)-(+)-Limonene | (+)-Perillyl alcohol, (+)-cis-carveol | C-7, C-6 | mdpi.comnih.gov |

The endocyclic double bond of the p-menthane ring is a target for enzymatic dihydroxylation. This reaction typically converts the alkene into a vicinal diol. For instance, the biotransformation of limonene (B3431351), a closely related p-menthane, by fungi such as Aspergillus cellulosae yields limonene-1,2-trans-diol. mdpi.comnih.gov This transformation is significant as it introduces two new stereocenters with high selectivity. The mechanism often involves an initial epoxidation of the double bond by a monooxygenase, followed by hydrolytic opening of the epoxide by an epoxide hydrolase to form the diol. mdpi.com While chemical methods for asymmetric dihydroxylation exist, enzymatic routes provide a green alternative for producing chiral diols. core.ac.uk

Microbial and enzymatic systems can selectively oxidize the methyl and methylene (B1212753) groups of the p-menthane skeleton. science.gov This is a particularly valuable transformation as these C-H bonds are typically unreactive in traditional organic synthesis. The oxidation often proceeds in a stepwise manner, converting a methyl group first to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid. mdpi.com

A well-studied example is the biotransformation of limonene by bacteria like Pseudomonas putida. researchgate.netmdpi.com The C-7 methyl group is oxidized sequentially by a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase to yield perillyl alcohol, perillyl aldehyde, and finally perillic acid. mdpi.comnih.gov This multi-enzyme pathway highlights the synthetic potential of whole-cell biocatalysts for performing complex, multi-step oxidations on the p-menthane framework. researchgate.netmdpi.com

Table 2: Stepwise Microbial Oxidation of the C-7 Methyl Group in Limonene

| Transformation Step | Substrate | Enzyme Type | Product | Organism Example | Reference |

| Step 1: Hydroxylation | (R)-(+)-Limonene | Monooxygenase | (+)-Perillyl alcohol | Aspergillus cellulosae M-77 | mdpi.comnih.gov |

| Step 2: Oxidation | (+)-Perillyl alcohol | Alcohol Dehydrogenase | (+)-Perillyl aldehyde | Mycobacterium sp. | mdpi.com |

| Step 3: Oxidation | (+)-Perillyl aldehyde | Aldehyde Dehydrogenase | (R)-(+)-Perillic acid | Pseudomonas putida DSM 12264 | mdpi.com |

Structure Activity Relationship Studies Sar and Mechanistic Investigations

Impact of Stereochemistry on Biological Functionality of Related Compounds

Stereochemistry plays a critical role in the biological activity of p-menthane (B155814) derivatives. The spatial arrangement of atoms and functional groups can significantly alter a molecule's ability to bind to specific receptors or enzymes, thereby affecting its efficacy.

For instance, studies on the spasmolytic activity of p-menthane esters have revealed that stereoisomerism influences their potency. academicjournals.org A comparison between the diastereoisomers neo-isopulegyl acetate (B1210297) and (-)-isopulegyl acetate showed that the change in configuration at the C-3 stereogenic center affects the spasmolytic potency, with (-)-isopulegyl acetate being less potent. academicjournals.org This suggests that the specific three-dimensional orientation of the acetate group and other substituents on the p-menthane skeleton is crucial for its interaction with the biological targets responsible for muscle relaxation. academicjournals.orgresearchgate.net

Similarly, in the context of cytotoxic activity, stereochemistry is a determining factor. nih.govmdpi.com While a study on the repellent activities of the four stereoisomers of p-menthane-3,8-diol (B45773) against Anopheles gambiae found them to be equally active, this is not always the case for other biological effects. nih.gov The biosynthesis of p-menthane monoterpenoids in plants also demonstrates the importance of stereochemistry, with different species producing different stereoisomers of the same compound, such as (-)-carvone (B1668593) from (-)-limonene (B1674923) in Mentha spicata and (+)-carvone from (+)-limonene in Carvum carvi. researchgate.net This highlights the stereospecific nature of the enzymes involved in their biosynthesis. researchgate.net

Many biologically active p-menthane derivatives possess at least one chiral center in the cyclohexene (B86901) ring and often another in the side chain. cnr.it The absolute configuration of these chiral centers is strictly related to their biological activity, necessitating a high degree of stereocontrol in their synthesis for meaningful structure-activity relationship (SAR) studies. cnr.it

Influence of Functional Group Modifications and Positional Isomerism

The type and position of functional groups on the p-menthane scaffold are pivotal in defining the biological profile of these compounds. Modifications such as the introduction, replacement, or alteration of functional groups can lead to significant changes in activity.

In studies of cytotoxic p-menthane derivatives, the presence and nature of oxygen-containing functional groups have a marked effect. For example, replacing carbon-carbon double bonds with epoxide groups, in addition to having an aldehyde group, generally increases cytotoxicity. nih.govmdpi.com A comparison between perillyl alcohol (with a hydroxyl group at C-7) and (-)-perillaldehyde (B192075) (with an aldehyde group at the same position) showed that the hydroxyl group resulted in more potent inhibition of cell proliferation. mdpi.com Furthermore, the presence of both an epoxide and an aldehyde group in (-)-perillaldehyde 8,9-epoxide led to the highest cytotoxic activity among the tested compounds. nih.govmdpi.com

The position of the functional group is also critical. A study on the spasmolytic activity of ten p-menthane monoterpene esters demonstrated that the position of the ethyl acetate group influences potency. academicjournals.org Perillyl acetate, with the acetate group linked to C-7, was the least potent among the esters studied, a difference attributed to this structural feature. academicjournals.orgresearchgate.net In contrast, the presence of an aromatic ring had little effect on the spasmolytic activity of these monoterpene esters. academicjournals.orgresearchgate.net

Research into herbicidal activities of p-menthane derivatives also highlights the importance of functional groups. A series of sec-p-menthane-7-amine derivatives showed that alkyl-substituted derivatives were more active than phenyl-substituted ones. rsc.org This indicates that the nature of the substituent on the amine functional group significantly impacts the herbicidal efficacy. rsc.org

The following table summarizes the influence of functional group modifications on the cytotoxic activity of selected p-menthane derivatives.

| Compound | Key Functional Groups | Relative Cytotoxic Activity |

| Perillyl alcohol | Hydroxyl at C-7 | High |

| (-)-Perillaldehyde | Aldehyde at C-7 | Intermediate |

| (+)-Limonene 1,2-epoxide | Epoxide group | Intermediate |

| (-)-Perillaldehyde 8,9-epoxide | Aldehyde at C-7, Epoxide group | Highest |

| (-)-Carvone epoxide | Endocyclic ketone, Epoxide group | Low |

Data sourced from a study on the cytotoxic potential of p-menthane derivatives. mdpi.com

Exploration of Molecular Interaction Mechanisms (e.g., Receptor Binding Hypotheses)

Understanding the molecular interaction mechanisms of p-menthane derivatives is key to explaining their biological effects. These mechanisms often involve binding to specific protein receptors or interfering with cellular signaling pathways.

For example, the well-known cooling sensation of menthol (B31143) is due to its specific interaction with the TRPM8 ion channel. nih.gov Docking studies have predicted that a hydrogen bond forms between the hydroxyl group of menthol and the R842 residue of the channel. nih.gov The importance of this hydroxyl group is demonstrated by the fact that p-menthane, which lacks this group, shows significantly reduced activation of TRPM8 channels. nih.gov This highlights the critical role of specific functional groups in receptor binding and activation.

In the context of insect repellency, p-menthane-3,8-diol is thought to act by creating an unpleasant odor barrier for insects and by interfering with their sensory receptors, disrupting their ability to locate a host. While the exact targets are not fully characterized, molecular docking simulations suggest interactions with odorant-binding proteins (OBPs).

Herbal compounds containing p-menthane structures are known to exert their beneficial effects through various molecular mechanisms. researchgate.net These can include modulating insulin (B600854) signaling pathways, reducing oxidative stress through antioxidant activities, and attenuating inflammatory responses by regulating pathways such as NF-κB. researchgate.net

The spasmolytic activity of p-menthane esters is another area where receptor interactions are crucial. While the specific receptors are not always identified, the structure-activity relationships suggest that the potency of these compounds is highly dependent on their ability to fit into a specific binding pocket. academicjournals.orgresearchgate.net

Application of Computational Models (e.g., DFT) in Mechanistic Analysis

Computational models, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the reaction mechanisms and electronic properties of p-menthane derivatives. acs.orgmdpi.com These methods allow for the theoretical investigation of molecular structures, reaction pathways, and spectroscopic properties, providing insights that complement experimental findings. acs.orgworldscientific.com

DFT calculations can be used to determine the most stable conformations of molecules and to analyze the effects of solvents on their structure. acs.org For instance, a combination of molecular dynamics simulations and DFT has been used to determine the most populated conformations of p-menthane-3,9-diols and to calculate their NMR chemical shifts with excellent agreement with experimental data. acs.org

In the study of reaction mechanisms, DFT can help to identify transition states and calculate activation energies, thereby predicting the most likely reaction pathways. acs.orgworldscientific.com For example, DFT calculations have been employed to investigate the mechanism of palladium-catalyzed reactions involving pivalamide (B147659) derivatives, identifying the rate-determining step and explaining the observed selectivity. acs.org Similarly, DFT has been used to study the catalytic degradation of polystyrene, revealing how different catalysts can promote specific bond cleavages by stabilizing intermediates. mdpi.com

Furthermore, DFT is applied to understand the electronic properties that govern the reactivity and biological activity of these compounds. worldscientific.com Parameters such as bond dissociation enthalpy and ionization energy can be calculated to predict the preferred mechanism of action, for example, in antioxidant activity. worldscientific.com DFT has also been used to study the optoelectronic properties of triphenylamine (B166846) derivatives, which can be relevant for various applications. chemrxiv.org

The following table provides an overview of how DFT has been applied in the study of p-menthane-related compounds and their reactions.

| Application of DFT | Description | Reference |

| Conformational Analysis | Determination of the most stable conformations of p-menthane-3,9-diols. | acs.org |

| Reaction Mechanism | Investigation of the palladium-catalyzed functionalization of pivalamide derivatives. | acs.org |

| Catalytic Degradation | Elucidation of the mechanisms of polystyrene degradation by acidic and basic catalysts. | mdpi.com |

| Antioxidant Activity | Study of the reaction of phloroglucinols with peroxyl radicals to determine the preferred antioxidant mechanism. | worldscientific.com |

Advanced Analytical Research Methodologies for P Menth 1 En 9 Yl Acetate

Comprehensive Spectroscopic Characterization Techniques (e.g., NMR, IR)

Spectroscopic methods provide detailed information about the molecular structure of p-menth-1-en-9-yl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are employed to confirm the structure. For the related compound, p-menth-1-en-9-ol (B100243), specific chemical shifts (δ) in ¹H NMR have been identified, such as a multiplet between 5.39-5.35 ppm corresponding to the vinyl proton and a doublet at 0.91 ppm for the methyl group. cnr.it In ¹³C NMR of the same precursor, characteristic peaks appear at 133.9 ppm and 120.6 ppm for the double bond carbons and at 66.4 ppm for the carbon bearing the hydroxyl group. cnr.it These foundational data from the precursor alcohol are essential for interpreting the spectra of the acetate derivative.

Infrared (IR) Spectroscopy is used to identify the functional groups present in p-menth-1-en-9-yl acetate. The IR spectrum of its precursor, p-menth-1-en-9-ol, shows a broad absorption band around 3340 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. cnr.it Upon acetylation to form this compound, this alcohol peak disappears and a strong absorption band characteristic of the ester carbonyl group (C=O) would be expected to appear around 1735 cm⁻¹.

A summary of key spectroscopic data for the precursor p-menth-1-en-9-ol is presented below:

| Spectroscopic Data for p-Menth-1-en-9-ol | |

| Technique | Characteristic Peaks/Shifts |

| IR (neat) | 3340, 1450, 1378, 1040, 799 cm⁻¹ cnr.it |

| ¹H NMR (400 MHz, CDCl₃) | δ = 5.39–5.35 (m, 1H), 3.64 (dd, J = 10.6, 5.1 Hz, 1H), 3.49 (dd, J = 10.6, 6.5 Hz, 1H), 1.64 (s, 3H), 0.91 (d, J = 6.5Hz, 3H) ppm cnr.it |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 133.9, 120.6, 66.4, 40.2, 35.2, 30.7, 27.7, 27.2, 23.4, 13.2 ppm cnr.it |

Advanced Chromatographic Separation and Quantification (e.g., GC/MS, Chiral GC)

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for quantifying its various isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile compounds like this compound. researchgate.netresearchgate.net In a typical GC-MS analysis, the compound is separated from other components on a capillary column (such as an HP-5MS) and then detected by a mass spectrometer. cnr.it The retention time (tR) helps in its identification, and the mass spectrum provides its unique fragmentation pattern. For instance, in the analysis of related p-menthane (B155814) derivatives, a temperature program starting at 60°C and ramping up to 280°C has been utilized. cnr.it

Chiral Gas Chromatography (Chiral GC) is specifically employed to separate the enantiomers of chiral compounds. For the analysis of this compound's isomers, a chiral column such as CHIRASIL DEX CB is used. cnr.it This technique is crucial for determining the enantiomeric excess (ee) or diastereomeric excess (de) of a sample, which is vital in applications where stereochemistry is important. cnr.it For example, the diastereomeric excesses of related p-menth-1-en-9-ol isomers were successfully determined using chiral GC analysis of their corresponding acetates. cnr.it The use of modified β-cyclodextrin as a chiral stationary phase is also reported for the separation of monoterpene enantiomers. pucrs.br

| Chromatographic Method | Application for this compound Analysis |

| GC-MS | Separation and identification from complex mixtures, quantification. cnr.itresearchgate.netresearchgate.net |

| Chiral GC | Separation of stereoisomers (enantiomers/diastereomers), determination of enantiomeric/diastereomeric excess. cnr.itpucrs.br |

Applications of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

When coupled with Gas Chromatography (GC-MS), the mass spectrometer fragments the eluted compound and records the mass-to-charge ratio (m/z) of these fragments. cnr.itresearchgate.net The fragmentation pattern is like a molecular fingerprint that helps to identify the compound. For the precursor alcohol, p-menth-1-en-9-ol, the electron ionization (EI) mass spectrum shows a molecular ion peak [M⁺] at m/z 154, along with other significant fragments at m/z 136, 121, 107, and a base peak at 94. cnr.it For this compound, with a molecular formula of C₁₂H₂₀O₂, the molecular weight is 196.29 g/mol . nist.gov Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can be calculated to further aid in its identification in high-resolution mass spectrometry. uni.lu

| Ion/Fragment (from p-menth-1-en-9-ol) | m/z Ratio | Relative Intensity (%) |

| [M]⁺ | 154 | 23 cnr.it |

| [M-H₂O]⁺ | 136 | 21 cnr.it |

| 121 | 56 cnr.it | |

| 107 | 49 cnr.it | |

| 94 | 100 cnr.it | |

| 79 | 67 cnr.it |

Integration of Computational Chemistry for Data Interpretation

Computational chemistry offers theoretical insights that complement experimental data for a more profound understanding of this compound's properties.

Predicted properties such as the octanol/water partition coefficient (logP), water solubility, and polar surface area can be calculated using various computational models. foodb.ca For instance, the predicted XlogP value for this compound is 2.8. uni.lu Furthermore, computational tools can predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental spectra for structural validation. thegoodscentscompany.com Molecular docking studies, a computational technique, can be used to predict the binding affinity and interaction of this compound with biological targets, as has been done for other related terpenes. itjfs.com

| Predicted Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₂ | uni.lu |

| Molecular Weight | 196.286 g/mol | nist.gov |

| XlogP | 2.8 | uni.lu |

| Monoisotopic Mass | 196.14633 Da | uni.lu |

| Polar Surface Area | 26.3 Ų | foodb.ca |

Emerging Applications in Specialized Chemical Fields

Utilization as Chiral Building Blocks in Natural Product Synthesis

The synthesis of complex natural products often relies on the use of readily available, chiral starting materials, a concept known as utilizing the "chiral pool." nih.gov Terpenes, including p-menthane (B155814) derivatives, are a significant part of this pool due to their natural abundance and inherent chirality. nih.gov These molecules serve as versatile scaffolds for constructing more intricate molecular architectures.

While direct and extensive literature on p-Menth-1-en-9-yl acetate (B1210297) as a primary chiral building block is specialized, the broader class of p-menthane monoterpenoids is well-established in this role. For example, compounds like limonene (B3431351) and carvone, which share the p-menthane backbone, are frequently used in natural product synthesis. nih.gov The strategic value of these building blocks lies in their defined stereochemistry, which can be transferred through subsequent reaction steps to control the chirality of the final complex molecule. The synthesis of natural products is a fundamental area of research that provides a platform for discoveries in both chemistry and biology. researchgate.net The application of terpene-derived materials like p-menthane structures continues to be a key strategy in modern synthetic chemistry. nih.gov

Development as Advanced Intermediates for Flavor and Fragrance Compounds

p-Menth-1-en-9-yl acetate is recognized as a synthetic flavoring agent and fragrance ingredient with a characteristic warm, fruity, herbal, and spicy odor. nih.govflavornet.orgflavscents.comthegoodscentscompany.com Its primary application is for direct use in food and pharmaceutical products. nih.govparchem.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and raised no safety concerns at current intake levels when used as a flavoring agent. nih.gov

Beyond its direct use, its molecular structure makes it a potential intermediate for the synthesis of other flavor and fragrance compounds. The p-menthane skeleton can be chemically modified to produce a variety of derivatives with different olfactory profiles. For instance, hydrolysis of the acetate ester would yield the corresponding alcohol, p-menth-1-en-9-ol (B100243), which possesses its own distinct fruity and herbal notes. thegoodscentscompany.com Further chemical transformations could target the double bond or other positions on the cyclohexane (B81311) ring, leading to a wider array of novel fragrance molecules. This positions this compound not just as a final product but as a platform molecule for the flavor and fragrance industry.

Table 1: Olfactory Profile of this compound

| Descriptor | Description | Source |

|---|---|---|

| Odor | Warm, fruity, herbal, spicy | nih.govflavscents.com |

| Flavor | Fruity | thegoodscentscompany.com |

Role in the Authentication of Natural Products and Materials (e.g., Honey)

The authentication of natural products to confirm their botanical and geographical origin is a critical challenge, particularly for high-value products like monofloral honey. nih.gov The profile of volatile organic compounds (VOCs) within a product can serve as a chemical fingerprint to verify its authenticity and detect adulteration. nih.gov

Various terpene derivatives are known to be important constituents of the volatile fraction of honey and can originate from the nectar collected by bees. nih.gov While this compound is not commonly cited as a primary marker for a specific honey type, its parent compounds and related p-menthane derivatives are identified in various natural sources. For example, this compound has been found in the oil of Ferula cupularis stems and leaves, as well as in mandarin fruit and spearmint oil. flavscents.com The presence or absence of such specific terpenoids can be used to build a comprehensive profile for authenticating the origin of essential oils and other plant-derived materials. The International Honey Commission (IHC) encourages the development of harmonized analytical methods to create quality and authenticity standards for honey, protecting consumers from fraud. nih.gov

Contribution to Green Chemistry Principles via Enzymatic Synthesis Routes

The synthesis of chemical compounds like this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce environmental impact by preventing waste, using catalysts, and designing for energy efficiency. sigmaaldrich.comnih.govmsu.edu One of the most promising green chemistry approaches for ester synthesis is the use of enzymes, particularly lipases, as biocatalysts. acs.org

Enzymatic synthesis of esters offers several advantages over traditional chemical methods. These reactions can often be conducted under milder conditions (ambient temperature and pressure), reducing energy consumption. nih.govacs.org Enzymes are highly specific, which can minimize the need for protecting groups and reduce the formation of byproducts, aligning with the principles of waste prevention and atom economy. nih.govacs.org Furthermore, products obtained through enzymatic routes are often classified as "natural," which is attractive for the flavor and fragrance industries. researchgate.net

Research into the enzymatic synthesis of various acetate esters, such as pentyl acetate and 1-phenylethyl acetate, using immobilized lipases like Novozym 435 has demonstrated high conversion rates and the potential for enzyme reuse. researchgate.netscirp.org These studies establish a strong precedent for developing a similar biocatalytic process for this compound. Such a process would involve the esterification of p-menth-1-en-9-ol with an acyl donor, catalyzed by a lipase (B570770). This approach embodies key green chemistry principles:

Catalysis: Using a recyclable and highly selective biocatalyst (lipase) is superior to stoichiometric reagents. nih.gov

Design for Energy Efficiency: Operating at or near ambient temperature and pressure minimizes energy requirements. acs.org

Waste Prevention: High selectivity reduces byproducts and subsequent purification steps, preventing waste. skpharmteco.com

By exploring and optimizing enzymatic routes, the production of this compound can be made more sustainable and environmentally friendly.

Q & A

Q. Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile compounds like this compound in essential oils. For example, peppermint oil analysis reveals this compound alongside other terpenoids and esters .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation by resolving double-bond positions and acetate group placement. Compare spectral data with databases like PubChem or validated literature .

- Retention Indices (RI) on polar/non-polar GC columns help distinguish it from structurally similar menthol derivatives.

Q. Key Data :

| Method | Key Peaks/Features | Reference |

|---|---|---|

| GC-MS | m/z 95 (base peak), 43, 136 | |

| ¹H NMR | δ 4.65 (d, J=11 Hz, H-1), 2.05 (s, acetate CH3) |

Advanced Research Question: How can researchers design experiments to resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Q. Methodological Answer :

- Controlled Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC or GC monitoring. Include buffer systems (pH 3–8) to assess hydrolysis rates .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life and identify degradation pathways. Conflicting data may arise from impurities or matrix effects (e.g., essential oil vs. isolated compound) .

- Isolation of Degradants : Use preparative chromatography to isolate breakdown products (e.g., p-Menth-1-en-9-ol) and characterize them via MS/MS.

Q. Example Workflow :

Prepare acetate buffer solutions (pH 3.6–5.6) .

Incubate samples at 25°C, 40°C, and 60°C.

Analyze aliquots at intervals using GC-FID.

Compare degradation kinetics with published data .

Basic Research Question: What are the natural sources of this compound, and how does its concentration vary across Mentha species?

Q. Methodological Answer :

- Plant Material Selection : Compare peppermint (Mentha × piperita), spearmint (Mentha spicata), and other hybrids. Use authenticated specimens from botanical repositories.

- Extraction Optimization : Steam distillation vs. supercritical CO₂ extraction impacts yield. Quantify via GC with internal standards (e.g., n-alkanes) .

- Chemometric Analysis : Apply PCA to correlate chemotypes with genetic or environmental factors .

Q. Reported Concentrations :

| Species | This compound (%) | Reference |

|---|---|---|

| M. × piperita | 0.2–1.8 | |

| M. arvensis | Trace |

Advanced Research Question: How can researchers investigate the enantiomeric purity of this compound and its implications for biological activity?

Q. Methodological Answer :

- Chiral Chromatography : Use β-cyclodextrin-based GC columns or chiral HPLC phases (e.g., Chiralcel OD-H) to separate enantiomers .

- Bioactivity Assays : Test isolated enantiomers in receptor-binding studies (e.g., olfactory receptors) or antimicrobial assays. Note that (+)- and (−)-forms may exhibit divergent activities .

- Stereochemical Synthesis : Compare natural isolates with synthetically resolved enantiomers to validate biosynthetic pathways .

Q. Critical Consideration :

- Enantiomeric excess (ee) must be ≥95% for pharmacological studies to avoid confounding results .

Basic Research Question: What spectroscopic databases or resources provide validated reference data for this compound?

Q. Methodological Answer :

- PubChem CID 6435895 : Offers ¹H/¹³C NMR, IR, and MS/MS data .

- NIST Chemistry WebBook : Search by CAS (17916-91-5) for GC-MS retention indices and fragmentation patterns .

- Specialized Journals : Phytochemical Analysis and Flavour and Fragrance Journal publish peer-reviewed spectral libraries .

Advanced Research Question: How can computational chemistry predict the physicochemical properties of this compound, and what software tools are validated for this purpose?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model solubility in lipid bilayers, relevant for fragrance delivery systems .

- Quantum Mechanics (QM) : Gaussian or ORCA calculates logP, vapor pressure, and pKa. Validate predictions with experimental logP (estimated 3.2) .

- QSAR Modeling : Relate structural descriptors (e.g., topological polar surface area) to bioactivity data from ChEMBL or PubChem BioAssay .

Basic Research Question: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

- Ventilation : Use fume hoods during extraction or synthesis to limit inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles; avoid prolonged skin contact due to potential irritancy .

- Waste Disposal : Neutralize acidic/basic degradation products before disposal .

Advanced Research Question: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the biosynthetic pathway of this compound in Mentha species?

Q. Methodological Answer :

- Tracer Studies : Feed labeled precursors (e.g., ¹³C-glucose) to Mentha cell cultures and track incorporation via LC-MS .

- Enzyme Kinetics : Isolate terpene synthases and acetyltransferases; measure activity with labeled substrates .

- Pathway Modeling : Use software like COPASI to simulate flux from mevalonate to acetate ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.